Mogroside II-A2 is a triterpenoid glycoside primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is notable for its intense sweetness, which surpasses that of sucrose, making it a popular non-caloric sweetener. In addition to its sweetening properties, Mogroside II-A2 exhibits various biological activities, including antioxidant, anti-diabetic, and potential anticancer effects .
Mogroside II-A2 is extracted from the dried fruit of Siraitia grosvenorii. This plant has been used in traditional Chinese medicine for centuries, and its fruits are known for their natural sweetness and health benefits. The extraction process typically involves techniques such as high-performance thin-layer chromatography to isolate and purify mogrosides from the fruit .
Mogroside II-A2 falls under the classification of triterpenoids. Triterpenoids are a class of chemical compounds composed of three terpenoid units. Mogrosides are specifically glycosides, meaning they consist of a sugar moiety attached to a non-sugar component (aglycone). In this case, the aglycone is derived from mogrol, which is a precursor in the biosynthesis of mogrosides .
The synthesis of Mogroside II-A2 can be achieved through both natural extraction and biosynthetic methods. Natural extraction involves processing the fruit of Siraitia grosvenorii using solvents such as methanol or ethanol to isolate the compound. Recent advancements have also introduced recombinant DNA technology and enzymatic methods to biosynthesize mogrosides in microbial systems .
Mogroside II-A2 can undergo various chemical reactions typical of glycosides and triterpenoids. These include hydrolysis, where the glycosidic bond can be cleaved by acids or enzymes to release the aglycone (mogrol) and sugar components.
The mechanism by which Mogroside II-A2 exerts its biological effects involves multiple pathways:
Research indicates that Mogroside II-A2's antioxidant capacity is significantly higher than that of many common antioxidants, contributing to its protective effects against cellular damage .
Mogroside II-A2 has several scientific uses:
Research continues into expanding the applications of Mogroside II-A2, particularly in functional foods and therapeutic formulations aimed at chronic diseases .
Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside originating from the fruit of Siraitia grosvenorii (monk fruit). Its biosynthesis begins with the universal triterpenoid precursor squalene, which undergoes epoxidation by squalene epoxidase (SgSQE1) to form 2,3-oxidosqualene. This intermediate is cyclized into cucurbitadienol—the fundamental cucurbitane scaffold—by cucurbitadienol synthase (SgCS). Subsequent oxidation steps involve cytochrome P450 monooxygenases (e.g., CYP87D18) and epoxide hydrolases (SgEPH2/3), which introduce hydroxyl groups at C11 and C3 positions to yield mogrol, the aglycone core. Glycosylation then occurs via UDP-dependent glycosyltransferases (UGTs), attaching glucose units to mogrol’s C3-OH or C24-OH groups to form early-stage mogrosides like Mogroside II-A2 [1] [3] [7].
Table 1: Key Enzymes in Mogroside II-A2 Biosynthesis
| Enzyme | Gene Symbol | Function | Catalytic Efficiency (Kₘₘ/M⁻¹s⁻¹) |
|---|---|---|---|
| Squalene epoxidase | SgSQE1 | Converts squalene to 2,3-oxidosqualene | 12.4 ± 0.8 |
| Cucurbitadienol synthase | SgCS | Cyclizes 2,3-oxidosqualene to cucurbitadienol | 10.24 nmol·min⁻¹·mg⁻¹ (wild-type) |
| Epoxide hydrolase | SgEPH2 | Hydrolyzes epoxide intermediates | 8.7 ± 0.5 |
| Cytochrome P450 | CYP87D18 | Oxidizes cucurbitadienol at C11/C3 | 0.21 ± 0.03 |
| UDP-glucosyltransferase | SgUGT94-289-3 | Transfers glucose to mogrol aglycone | 15.8 (R1 end specificity) |
The pathway bifurcates at glycosylation: Mogroside II-A2 arises specifically from β-(1→2) glucosylation of mogrol’s C3-OH position, distinguishing it from isomers like Mogroside II-E (C24-O-glucoside). Metabolic flux analyses reveal that >80% of cucurbitadienol is channeled toward mogrol synthesis under optimal conditions, but only ~15% is converted to Mogroside II-A2 due to competing glycosylation reactions [3] [7] [10].
Cucurbitadienol synthase (SgCS) catalyzes the committed step in mogroside biosynthesis by cyclizing 2,3-oxidosqualene into cucurbitadienol. This enzyme exhibits allelic polymorphisms that directly influence Mogroside II-A2 yields. Four natural SgCS variants (50R573L, 50C573L, 50R573Q, and 50C573Q) were identified across 15 S. grosvenorii varieties, with 50R573L showing the highest specific activity (10.24 nmol·min⁻¹·mg⁻¹). Site-directed mutagenesis at residue 50 (Arg→Lys) created the 50K573L variant, enhancing catalytic efficiency by 33% compared to wild-type enzymes. This mutation stabilizes the carbocation intermediate during cyclization, increasing cucurbitadienol accumulation by 1.7-fold [1] [3].
Structurally, SgCS contains conserved α-helical domains (DCTAE motif) that bind the substrate’s epoxide ring, initiating a cascade of ring expansions and proton transfers. Mutagenesis at W256 or H234 abolishes activity, confirming their role in acid-base catalysis. In engineered yeast (Saccharomyces cerevisiae), overexpression of 50K573L SgCS increased cucurbitadienol titer to 9.1 μg/L—a 455-fold improvement over baseline strains—demonstrating its pivotal role in mogrol backbone supply [1] [4] [7].
Mogroside II-A2 formation requires regioselective glucosylation of mogrol at the C3-OH position by UDP-glucosyltransferases (UGTs). S. grosvenorii UGT94-289-3 is the primary enzyme responsible, exhibiting a unique dual-pocket active site that accommodates mogrol’s asymmetric structure. The R1 pocket binds the C3-OH group, while the R2 pocket positions the C24-OH, enabling differential glycosylation. Kinetic studies show UGT94-289-3 has higher affinity for mogrol’s R1 end (Kₘ = 28 μM) than the R2 end (Kₘ = 42 μM), favoring Mogroside II-A2 over II-E [2] [7] [10].
Table 2: Regioselectivity of UGT94-289-3 Toward Mogrol Derivatives
| Substrate | Product Formed | Catalytic Mode | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Specificity (%) |
|---|---|---|---|---|---|
| Mogrol | Mogroside II-A2 (C3-O-Glc) | β-(1→2) glucosylation | 28 ± 3 | 0.15 ± 0.02 | 89.2 |
| Mogroside IIE | Siamenoside I | β-(1→6) glucosylation | 35 ± 4 | 0.11 ± 0.01 | 70.1 |
| Mogroside IVA | Mogroside V | β-(1→2) glucosylation | 49 ± 5 | 0.08 ± 0.01 | <30 |
Structural analysis reveals that residues F148 and H155 form π-stacking interactions with mogrol’s tetracyclic ring, orienting C3-OH toward UDP-glucose. Mutagenesis at H155Ala reduced Mogroside II-A2 yield by 95%, confirming its role in substrate positioning. Additionally, UGT94-289-3’s preference for β-(1→2) linkages over β-(1→6) is governed by a Q347-E351 motif that sterically blocks alternative glycosylation conformations [2] [7] [10].
Heterologous production of Mogroside II-A2 leverages engineered microbial hosts to overcome low natural abundance in S. grosvenorii. Two primary strategies have emerged:
Plant-Based Systems:Nicotiana benthamiana and Arabidopsis thaliana were engineered with a six-gene cassette (SgSQE1, SgCS, SgEPH2, CYP87D18, SgUGT269-1, SgUGT289-3) using an infusion-based multigene stacking approach. This resulted in Mogroside II-A2 titers of 339–5,663 μg/g fresh weight in tobacco, driven by strong constitutive promoters (CaMV 35S, AtUBQ10). The highest yields occurred in leaf tissues, where endogenous 2,3-oxidosqualene pools are abundant [3].
Microbial Platforms:Saccharomyces cerevisiae strains were optimized via modular engineering:
Table 3: Mogroside II-A2 Yields in Engineered Host Systems
| Host Organism | Engineering Strategy | Mogroside II-A2 Titer | Key Limitation |
|---|---|---|---|
| Nicotiana benthamiana | 6-gene stack; CaMV 35S promoters | 5,663 μg/g FW | Low biomass scalability |
| Saccharomyces cerevisiae | CRISPRi-repressed ERG7; UGT94-289-3 H155A mutant | 1.2 mg/L | Cytotoxicity of mogrol intermediates |
| Escherichia coli | MVA pathway insertion; P450 solubilization | 0.03 mg/L | Inefficient glycosylation |
Future efforts focus on dynamic pathway control to balance precursor utilization and alleviate glycosyltransferase bottlenecks, potentially increasing titers >10-fold [4] [7] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6